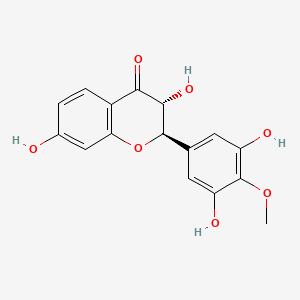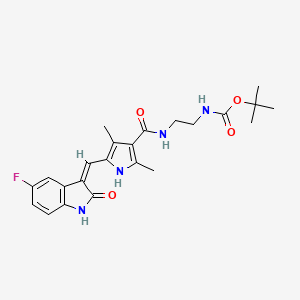
Glycidyl Palmitate-d31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidyl Palmitate-d31: is a deuterium-labeled compound, specifically a glycidyl ester of palmitic acid. It is used as a stable isotope-labeled internal standard in various analytical applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the palmitic acid chain, making it useful for mass spectrometry and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycidyl Palmitate-d31 can be synthesized through a two-step chemical procedure. The first step involves the formation of the allyl ester of deuterated palmitic acid. This is followed by the conversion of the allyl ester to the glycidyl ester using an epoxidation reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity deuterated palmitic acid and controlled reaction conditions to ensure the incorporation of deuterium atoms. The process typically includes purification steps such as chromatography to achieve the desired purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Glycidyl Palmitate-d31 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Glycidyl Palmitate-d31 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of glycidyl esters in food and biological samples.
Biology: Employed in studies involving lipid metabolism and the analysis of fatty acid esters.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of glycidyl esters in the body.
Industry: Applied in the quality control of food products to monitor the presence of glycidyl esters
Wirkmechanismus
The mechanism of action of Glycidyl Palmitate-d31 involves its incorporation into analytical methods as a stable isotope-labeled standard. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification and analysis in mass spectrometry. The compound does not exert biological effects directly but serves as a tool for tracing and quantifying glycidyl esters in various matrices .
Vergleich Mit ähnlichen Verbindungen
Glycidyl Stearate-d35: Another deuterium-labeled glycidyl ester, used for similar analytical purposes.
Glycidyl Oleate-d33: A deuterium-labeled glycidyl ester of oleic acid, used in lipid analysis.
Uniqueness: Glycidyl Palmitate-d31 is unique due to its specific labeling with deuterium atoms in the palmitic acid chain, making it particularly useful for studies involving palmitic acid esters. Its high purity and stability make it an ideal internal standard for mass spectrometry .
Eigenschaften
IUPAC Name |
oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVUJPJYTYQNGJ-SAQPIRCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747866 |
Source


|
| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-24-8 |
Source


|
| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










